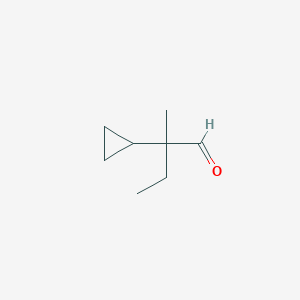

2-Cyclopropyl-2-methylbutanal

Descripción

Structure

2D Structure

3D Structure

Propiedades

Fórmula molecular |

C8H14O |

|---|---|

Peso molecular |

126.20 g/mol |

Nombre IUPAC |

2-cyclopropyl-2-methylbutanal |

InChI |

InChI=1S/C8H14O/c1-3-8(2,6-9)7-4-5-7/h6-7H,3-5H2,1-2H3 |

Clave InChI |

LJAGQIRCWROFFH-UHFFFAOYSA-N |

SMILES canónico |

CCC(C)(C=O)C1CC1 |

Origen del producto |

United States |

Synthetic Methodologies for 2 Cyclopropyl 2 Methylbutanal

Precursor Chemistry and Starting Material Considerations

The foundation of a successful synthesis lies in the judicious choice of starting materials. For 2-cyclopropyl-2-methylbutanal, two main categories of precursors are of primary importance: analogous branched aldehydes and cyclopropyl-containing synthons.

Derivations from Analogous Branched Aldehydes (e.g., 2-Methylbutanal)

Branched aldehydes, such as 2-methylbutanal, serve as logical starting points for the synthesis of this compound. hmdb.canih.gov 2-Methylbutanal possesses the core butanal structure with a methyl group at the alpha-position, providing a ready-made framework onto which the cyclopropyl (B3062369) moiety can be introduced. chemsrc.com The reactivity of the aldehyde group in 2-methylbutanal allows for various transformations, making it a versatile precursor. quora.comorgsyn.org The general strategy involves the modification of the carbon skeleton adjacent to the carbonyl group to incorporate the three-membered ring.

Generation of Cyclopropyl-Containing Synthons (e.g., Cyclopropylmagnesium Bromide, Cyclopropanecarbaldehyde)

The introduction of the cyclopropyl group necessitates the use of specific cyclopropyl-containing reagents, or synthons.

Cyclopropylmagnesium Bromide: This Grignard reagent is a powerful nucleophile widely used in organic synthesis to form carbon-carbon bonds. lookchem.com It is typically prepared by the reaction of cyclopropyl bromide with magnesium metal in an ethereal solvent like tetrahydrofuran (B95107) (THF). google.comtcichemicals.com The resulting organometallic compound, with the chemical formula C₃H₅BrMg, can then react with appropriate electrophiles to introduce the cyclopropyl group. lookchem.comchemicalbook.com

Cyclopropanecarbaldehyde: This aldehyde, characterized by a cyclopropane (B1198618) ring directly attached to a formyl group, is another key precursor. ontosight.aichemicalbook.com It can be synthesized through various methods, including the oxidation of cyclopropanemethanol using reagents like pyridinium (B92312) chlorochromate (PCC) or through the thermal isomerization of 2,3-dihydrofuran. chemicalbook.comgoogle.com Its aldehyde functionality makes it a versatile building block for constructing more complex cyclopropane derivatives. ontosight.ai

Table 1: Key Precursors and Their Synthesis Methods

| Precursor | Formula | Synthesis Method | Reference |

|---|---|---|---|

| 2-Methylbutanal | C₅H₁₀O | Industrial production from hydroformylation of butenes. | chemsrc.com |

| Cyclopropylmagnesium Bromide | C₃H₅BrMg | Reaction of cyclopropyl bromide with magnesium metal. | google.comtcichemicals.com |

Carbon-Carbon Bond Formation Strategies

The construction of the target molecule, this compound, hinges on the effective formation of a carbon-carbon bond between the cyclopropyl unit and the butanal framework. Several synthetic strategies can be employed to achieve this.

Grignard Reagent Alkylation in Branched Aldehyde Precursor Synthesis

Grignard reagents play a pivotal role in the synthesis of alcohols from carbonyl compounds, which can then be oxidized to the desired aldehyde. libretexts.orglibretexts.orgvedantu.com For instance, a Grignard reagent can be added to a ketone to generate a tertiary alcohol. In the context of synthesizing a precursor for this compound, one could envision the reaction of a suitable ketone with cyclopropylmagnesium bromide. Subsequent oxidation of the resulting tertiary alcohol would yield the target aldehyde.

A related approach involves the reaction of a Grignard reagent with an aldehyde to form a secondary alcohol. libretexts.orglibretexts.org For example, the reaction of an appropriate Grignard reagent with 2-methylbutanal could be a step in a multi-step synthesis. quora.comorgsyn.org

Metal-Mediated Cross-Coupling Reactions for Cyclopropane Incorporation

Modern organic synthesis heavily relies on metal-catalyzed cross-coupling reactions to form carbon-carbon bonds. Palladium-catalyzed cross-coupling reactions of organometallic reagents, such as cyclopropylmagnesium bromide, with organic halides or triflates are effective for creating aryl- and alkyl-substituted cyclopropanes. organic-chemistry.org A zinc-mediated conversion of 1,3-dimesylates to cyclopropanes has also been reported as a method for late-stage cyclopropane installation in complex molecules. nih.gov These methods offer a powerful means to attach a cyclopropyl group to a pre-functionalized butanal derivative.

Table 2: Metal-Mediated Reactions for Cyclopropane Incorporation

| Reaction Type | Catalyst/Mediator | Substrates | Product Type | Reference |

|---|---|---|---|---|

| Cross-Coupling | Palladium (Pd) | Cyclopropylmagnesium bromide and aryl bromides/triflates | Cyclopropyl arenes | organic-chemistry.org |

| Cross-Electrophile Coupling | Zinc (Zn) | 1,3-dimesylates | Cyclopropanes | nih.gov |

Cyclopropanation Reactions Utilizing Chiral Carbene Complexes

Cyclopropanation reactions involve the transfer of a carbene or carbenoid species to an alkene to form a cyclopropane ring. acsgcipr.orgunl.pt Metal-mediated cyclopropanation of olefins using diazo compounds as carbene precursors is a well-established method. msu.ru The use of chiral Fischer carbene complexes, particularly those of molybdenum and chromium, allows for diastereoselective and, in some cases, enantioselective cyclopropanation of alkenes. acs.orgresearchgate.netresearchgate.net While this method is more commonly applied to the synthesis of cyclopropanes from alkenes, conceptually, a related intramolecular cyclopropanation of an appropriately substituted olefinic aldehyde could be a viable, albeit complex, route to chiral cyclopropane-containing aldehydes. d-nb.inforesearchgate.netresearchgate.net

Aldehyde Functional Group Introduction and Interconversion

A crucial step in the synthesis of this compound is the formation of the aldehyde moiety. This is typically achieved through the controlled oxidation of a primary alcohol precursor, 2-cyclopropyl-2-methylbutan-1-ol.

Oxidation of Primary Alcohol Precursors to the Aldehyde Moiety

The conversion of primary alcohols to aldehydes is a fundamental transformation in organic synthesis. thieme-connect.de For a sterically hindered primary alcohol like 2-cyclopropyl-2-methylbutan-1-ol, the choice of oxidizing agent is critical to prevent over-oxidation to the corresponding carboxylic acid. A variety of chemoselective oxidizing agents have been developed for this purpose. thieme-connect.de

The general transformation is as follows:

Table 1: Common Reagents for the Oxidation of Primary Alcohols to Aldehydes

| Reagent/System | Description |

| Pyridinium chlorochromate (PCC) | A milder version of chromic acid-based oxidants, often used for converting primary and secondary alcohols to aldehydes and ketones, respectively. nih.gov |

| Pyridinium dichromate (PDC) | Similar to PCC, but can be less acidic. However, it can be inefficient, requiring a large excess and leading to purification challenges. nih.gov |

| Dess-Martin periodinane (DMP) | A hypervalent iodine reagent known for its mild reaction conditions and broad functional group tolerance. thieme-connect.de |

| Swern Oxidation | Utilizes dimethyl sulfoxide (B87167) (DMSO) activated by an electrophile like oxalyl chloride, followed by a hindered non-nucleophilic base. thieme-connect.defiveable.mewikipedia.org |

| TEMPO-mediated oxidation | Employs a stable nitroxyl (B88944) radical, such as 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), as a catalyst in conjunction with a stoichiometric oxidant. nih.govorganic-chemistry.orgwindows.netorganic-chemistry.org |

Controlled Oxidation Methodologies (e.g., Swern Oxidation, NaOCl-mediated Protocols)

For a substrate like 2-cyclopropyl-2-methylbutan-1-ol, which possesses a sterically encumbered primary alcohol, specific and mild oxidation methods are necessary to achieve a high yield of the desired aldehyde.

Swern Oxidation:

The Swern oxidation is a powerful and widely used method for converting primary and secondary alcohols to aldehydes and ketones, respectively. wikipedia.org It is particularly effective for oxidizing sterically hindered alcohols. fiveable.mechem-station.com The reaction proceeds under mild, low-temperature conditions (typically around -78 °C), which helps to minimize side reactions. fiveable.me The process involves the activation of dimethyl sulfoxide (DMSO) with oxalyl chloride to form an electrophilic sulfur species. The alcohol then adds to this species, and subsequent deprotonation by a hindered base, such as triethylamine, leads to the formation of the aldehyde. wikipedia.org

A key advantage of the Swern oxidation is its compatibility with a wide range of functional groups, making it a versatile tool in complex molecule synthesis. fiveable.me

NaOCl-mediated Protocols:

Sodium hypochlorite (B82951) (NaOCl), the active ingredient in bleach, can be used as a terminal oxidizing agent in the presence of a catalytic amount of a nitroxyl radical like TEMPO. nih.govorganic-chemistry.org These protocols are often performed under biphasic conditions. acs.org The TEMPO-catalyzed oxidation of primary alcohols to aldehydes is highly efficient. organic-chemistry.org For instance, the oxidation can be conducted using NaOCl in the presence of TEMPO and sodium bromide in a dichloromethane/water mixture. acs.org

A variation of this method, known as the Anelli protocol, utilizes catalytic TEMPO with sodium hypochlorite as the stoichiometric oxidant. windows.net To mitigate potential side reactions like chlorination, Zhao's modification uses a catalytic amount of NaOCl with stoichiometric sodium chlorite. windows.net More recently, sodium hypochlorite pentahydrate (NaOCl·5H₂O) has been shown to oxidize alcohols in acetonitrile (B52724) without the need for nitroxyl radicals, offering a selective method for certain types of alcohols. nii.ac.jp

Table 2: Comparison of Controlled Oxidation Methodologies

| Methodology | Activating Agent / Co-oxidant | Typical Temperature | Key Advantages |

| Swern Oxidation | Oxalyl chloride, DMSO | -78 °C | Excellent for sterically hindered alcohols, mild conditions, high yields. fiveable.mechem-station.com |

| NaOCl/TEMPO | Sodium hypochlorite | Room Temperature | Catalytic, uses inexpensive oxidant, high selectivity for primary alcohols. organic-chemistry.orgacs.org |

Chemo- and Stereoselective Synthetic Approaches

The synthesis of cyclopropane-containing molecules with specific stereochemistry presents a significant challenge in organic chemistry. The development of chemo- and stereoselective methods is crucial for accessing enantiomerically pure or diastereomerically enriched products.

Diastereoselective Synthesis of Cyclopropyl-Containing Structures

Achieving diastereoselectivity in the synthesis of substituted cyclopropanes is a key area of research. rsc.orgacs.orgoist.jpnih.gov One approach involves the reaction of alkenes with carbenes or carbenoids. The stereochemistry of the starting alkene can often be transferred to the cyclopropane product.

Recent advancements have focused on developing novel catalytic systems to control diastereoselectivity. For example, palladium-catalyzed cyanoesterification of cyclopropenes has been shown to produce cyano-substituted cyclopropanes with high diastereoselectivity. acs.org Another strategy involves the electrochemical-mediated coupling of unactivated alkenes with carbon pronucleophiles, which also proceeds with high diastereoselectivity. nih.gov Furthermore, ruthenium(II)-catalyzed three-component reactions have been developed for the one-step synthesis of highly substituted cyclopropanes with excellent diastereoselectivity. oist.jp

Enantioselective Methodologies in Cyclopropyl Compound Synthesis

The enantioselective synthesis of cyclopropyl compounds is of great interest due to the prevalence of this motif in biologically active molecules. nd.eduwiley.comresearchgate.netrsc.org Organocatalysis has emerged as a powerful tool for these transformations. For example, prolinol derivatives can catalyze the enantioselective Michael-initiated ring closure (MIRC) reaction to produce chiral cyclopropanes. rsc.org

Another approach involves the homologation of aldehydes, where an aldehyde is converted into a stereochemically rich cyclopropylcarboxaldehyde. wiley.com This method allows for the construction of chiral, nonracemic 1,2,3-trisubstituted cyclopropyl aldehydes. nd.edu

Biocatalytic Routes for Chiral Aldehyde and Ketone Synthesis

Biocatalysis offers an environmentally friendly and highly selective alternative for the synthesis of chiral molecules. nih.govacs.orgnih.govunimi.it Enzymes, such as alcohol dehydrogenases (ADHs), can be used for the stereoselective oxidation of alcohols or the reduction of ketones to produce chiral alcohols. acs.org For instance, chloroperoxidase has been shown to catalyze the enantioselective oxidation of cis-cyclopropylmethanols to their corresponding aldehydes with high enantioselectivity. acs.org

Furthermore, engineered enzymes, such as rationally designed aldo-keto reductases, can be employed for the synthesis of specific chiral intermediates. nih.gov Biocatalytic cascades, which combine multiple enzymatic reactions in a single pot, have also been developed for the synthesis of chiral compounds, such as α-substituted carboxylic acids from α,β-unsaturated aldehydes. rsc.org These methods often exhibit high chemo- and stereoselectivity under mild reaction conditions. nih.govrsc.org

Multi-Component Reaction Strategies Incorporating this compound Derivatives

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. acsgcipr.org These reactions are prized in medicinal and combinatorial chemistry for their ability to rapidly generate libraries of complex molecules from simple building blocks. wikipedia.orgnih.gov Key examples of such reactions include the Ugi four-component reaction (U-4CR) and the Passerini three-component reaction (P-3CR). wikipedia.orgwikipedia.org

The Ugi reaction typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a bis-amide. wikipedia.org The Passerini reaction, one of the first isocyanide-based MCRs, combines an aldehyde, a carboxylic acid, and an isocyanide to yield an α-acyloxy amide. wikipedia.orgorganic-chemistry.org

A significant strategy in MCRs involves the use of bifunctional reactants to create unique molecular scaffolds. Research has explored the use of derivatives of cyclopropyl aldehydes in what are known as "interrupted" Ugi and Passerini reactions. acs.org Specifically, a building block that contains both an aldehyde and a carboxylic acid functionality on the same cyclopropyl-bearing carbon atom has been utilized. acs.org This design intentionally creates a scenario where the normal reaction pathway is halted, avoiding the formation of highly strained spiro-adducts that would be expected. acs.org

Instead of the conventional Ugi or Passerini products, this interruption leads to the formation of novel chemical structures that are valuable frameworks for various peptide-based bioactive compounds. acs.org The core of this strategy is the intramolecular trapping of the key nitrilium ion intermediate, which is common to both Ugi and Passerini reaction mechanisms. acs.org In this interrupted process, a second molecule of the amine starting material acts as the nucleophile, attacking the intermediate and leading to a unique three-component Ugi adduct (U3C-4CR) while leaving the cyclopropyl ring intact. acs.org Similarly, the Passerini reaction can be interrupted to yield a novel two-component adduct (P2C-3CR). acs.org

Detailed studies have demonstrated the broad applicability of this approach by synthesizing a library of derivatives. The reactions were tested under various conditions, including neat (solvent-free), in 2,2,2-trifluoroethanol (B45653) (TFE), and in methanol, at both room temperature and reflux, all successfully yielding the desired products. acs.org

The research findings highlight the successful synthesis of 14 Ugi three-component derivatives and 10 Passerini two-component derivatives, showcasing the versatility of this strategy with various amines and isocyanides. acs.org

Table 1: Examples of Interrupted Ugi Reaction Products This table is representative of the types of derivatives synthesized in the study. acs.org

Table 2: Examples of Interrupted Passerini Reaction Products This table is representative of the types of derivatives synthesized in the study. acs.org

Spectroscopic Characterization and Structural Elucidation of 2 Cyclopropyl 2 Methylbutanal and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the structure and chemical environment of the analyte.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

In ¹H NMR spectroscopy of 2-cyclopropyl-2-methylbutanal, distinct signals are expected for each unique proton environment. The chemical shift (δ), reported in parts per million (ppm), is influenced by the electronic environment of the protons.

The aldehydic proton is highly deshielded due to the electronegativity of the adjacent oxygen atom and the anisotropic effect of the carbonyl group, causing its signal to appear far downfield. libretexts.orglibretexts.org Protons on carbons adjacent to the carbonyl group typically appear in the 2.0-2.5 ppm range. libretexts.org The protons of the cyclopropyl (B3062369) ring are expected to appear in the upfield region, a characteristic feature of such strained ring systems. researchgate.net The protons of the methyl and ethyl groups will have chemical shifts typical for alkyl protons. libretexts.org

The splitting pattern, or multiplicity, of each signal is determined by the number of neighboring non-equivalent protons according to the n+1 rule. docbrown.info

Expected ¹H NMR Data for this compound:

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

| Aldehyde (-CHO) | 9.5 - 10.0 | Singlet (s) |

| Ethyl (-CH₂CH₃) | 1.2 - 1.6 | Quartet (q) |

| Methyl (-CH₃) | ~1.1 | Singlet (s) |

| Ethyl (-CH₂CH₃) | 0.7 - 1.3 | Triplet (t) |

| Cyclopropyl (-CH-) | 0.5 - 1.0 | Multiplet (m) |

| Cyclopropyl (-CH₂-) | 0.2 - 0.8 | Multiplet (m) |

Note: These are predicted values based on typical chemical shift ranges.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR spectroscopy provides information about the different carbon environments within the molecule. Each chemically non-equivalent carbon atom produces a distinct signal. libretexts.org

The carbonyl carbon of the aldehyde is the most deshielded and appears at the low-field end of the spectrum, typically in the 190-220 ppm range. libretexts.orglibretexts.orglibretexts.org Carbons of the cyclopropyl ring are known to be highly shielded and appear at unusually high field (low ppm values), sometimes even below 0 ppm. docbrown.info The quaternary carbon, bonded to the cyclopropyl, methyl, ethyl, and carbonyl groups, will have a characteristic chemical shift. The remaining alkyl carbons will appear in the typical upfield region of the spectrum. libretexts.orgmsu.edu

Expected ¹³C NMR Data for this compound:

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Aldehyde (C=O) | 190 - 205 |

| Quaternary Carbon | 45 - 60 |

| Ethyl (-CH₂CH₃) | 25 - 35 |

| Methyl (-CH₃) | 20 - 30 |

| Cyclopropyl (-CH-) | 10 - 20 |

| Ethyl (-CH₂CH₃) | 5 - 15 |

| Cyclopropyl (-CH₂-) | 0 - 10 |

Note: These are predicted values based on typical chemical shift correlations.

Advanced 2D NMR Techniques for Connectivity and Stereochemistry (e.g., Chemical Exchange Saturation Transfer for Mechanistic Studies)

To definitively establish the connectivity of atoms in this compound, advanced 2D NMR experiments are employed. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) reveal correlations between nuclei. COSY identifies proton-proton couplings, while HSQC correlates directly bonded carbon-hydrogen pairs. libretexts.org HMBC is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons, which helps to piece together the molecular structure. researchgate.netlibretexts.org

Chemical Exchange Saturation Transfer (CEST) is an advanced NMR technique used to study dynamic processes and detect transient, low-population intermediates in chemical reactions. acs.org In the context of aldehydes like this compound, CEST could be used to investigate mechanistic pathways in reactions involving the carbonyl group, such as hydration, acetal formation, or iminium ion formation. acs.orgnih.gov By selectively saturating the NMR signal of a proton in a transient species, the saturation is transferred to the corresponding proton in the bulk species upon chemical exchange, leading to a detectable decrease in its signal intensity. acs.orgnih.gov This allows for the characterization of species that are present at concentrations too low to be observed by conventional NMR methods. acs.org

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight and elemental formula of a compound and to gain structural information from its fragmentation patterns. In electron ionization (EI) MS, the molecule is ionized to form a molecular ion (M+), which then fragments into smaller, characteristic ions. chemguide.co.uk

For this compound (C₈H₁₄O), the molecular ion peak would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. Aldehydes typically undergo characteristic fragmentation patterns. libretexts.orgmiamioh.edu Common fragmentation pathways include:

α-cleavage: Cleavage of the bond adjacent to the carbonyl group. This can lead to the loss of a hydrogen atom (M-1) or the cyclopropyl group. A prominent peak corresponding to the loss of the formyl radical (-CHO, M-29) is also characteristic of aldehydes. libretexts.orgmiamioh.edu

β-cleavage: Cleavage of the bond beta to the carbonyl group can also occur, leading to the loss of an ethyl radical (M-29) or other fragments. miamioh.edu

McLafferty Rearrangement: If a γ-hydrogen is available, a rearrangement can occur, leading to a characteristic neutral loss. In this specific structure, a classical McLafferty rearrangement is not possible due to the lack of γ-hydrogens on a flexible chain.

The stability of the resulting fragment ions, such as secondary or tertiary carbocations, influences the relative intensity of the peaks in the mass spectrum. libretexts.org

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion, allowing for the unambiguous determination of the molecular formula. For this compound, the molecular formula is C₈H₁₄O. nist.govwikipedia.org HRMS can distinguish this formula from other combinations of atoms that might have the same nominal mass. The exact mass is calculated using the masses of the most abundant isotopes of each element.

Expected HRMS Data for this compound:

| Molecular Formula | Calculated Exact Mass |

| C₈H₁₄O | 126.1045 u |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

The IR spectrum of this compound is expected to show several characteristic absorption bands:

C=O Stretch: A strong, sharp absorption band characteristic of the aldehyde carbonyl group is expected in the region of 1720-1740 cm⁻¹. This is one of the most prominent features in the IR spectrum of an aldehyde.

C-H Stretch (Aldehyde): The C-H bond of the aldehyde group typically shows two weak to medium absorption bands around 2820 cm⁻¹ and 2720 cm⁻¹. The presence of both peaks is a strong indicator of an aldehyde functional group.

C-H Stretch (Alkyl): Absorptions corresponding to the C-H stretching vibrations of the methyl, ethyl, and cyclopropyl groups will be observed just below 3000 cm⁻¹.

C-H Bend: Bending vibrations for the alkyl groups will appear in the 1350-1470 cm⁻¹ region.

Chromatographic Techniques for Purity Assessment and Isolation

The rigorous analysis and purification of this compound and its derivatives are critical for their characterization and subsequent use. Chromatographic techniques are indispensable tools for assessing the purity of reaction mixtures, monitoring the progress of a synthesis, and isolating the final products. The selection of a specific technique is contingent upon the physicochemical properties of the compounds, such as volatility, polarity, and the scale of the separation.

Gas Chromatography-Mass Spectrometry (GC-MS) for Reaction Monitoring and Product Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method for the analysis of volatile and thermally stable compounds like this compound. It combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. This technique is widely employed to monitor the progress of reactions by quantifying the disappearance of reactants and the appearance of products, as well as to identify the components of a mixture and assess the purity of the final product. rsc.orgresearchgate.net

For the analysis of aldehydes, a capillary GC column, such as a 5% phenyl polymethylsiloxane fused-silica column, is often used due to its high separation efficiency and robustness. rochester.edu The instrumental parameters, including the temperature program, carrier gas flow rate, and injector temperature, are optimized to achieve the best separation of the components in the mixture. scirp.orggoogle.comshimadzu.com

Derivatization is a common strategy to enhance the GC-MS analysis of aldehydes. Reagents like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) react with aldehydes to form stable oxime derivatives, which have improved chromatographic properties and can be detected with high sensitivity. nih.govsigmaaldrich.comnih.gov

Electron ionization (EI) is a common ionization technique used in the mass spectrometer. The resulting mass spectrum provides a molecular fingerprint of the compound. Aldehydes exhibit characteristic fragmentation patterns, including alpha-cleavage (cleavage of the bond adjacent to the carbonyl group) and McLafferty rearrangement, which involves the transfer of a gamma-hydrogen to the carbonyl oxygen followed by cleavage of the beta-bond. youtube.comyoutube.comlibretexts.orgyoutube.com For this compound, alpha-cleavage would lead to the loss of an ethyl radical (M-29) or a cyclopropyl radical (M-41), while the McLafferty rearrangement is not possible due to the absence of a gamma-hydrogen.

Table 1: Typical GC-MS Parameters for Aldehyde Analysis

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Column | HP-5MS, DB-5, or similar (e.g., 30 m x 0.25 mm ID x 0.25 µm film thickness) sigmaaldrich.com | Provides separation of volatile compounds based on boiling point and polarity. |

| Carrier Gas | Helium or Hydrogen | Transports the sample through the column. |

| Injector Temperature | 250-280°C shimadzu.com | Ensures rapid volatilization of the sample. |

| Oven Program | Ramped temperature, e.g., 50°C to 280°C at 3-10°C/min scirp.orgshimadzu.com | Separates compounds with different boiling points. |

| Ion Source Temp. | 230-250°C rochester.edushimadzu.com | Site of ionization of the sample molecules. |

| Ionization Mode | Electron Ionization (EI) at 70 eV scirp.org | Standard ionization method that produces reproducible fragmentation patterns. |

| Mass Range | 40-500 m/z shimadzu.com | Range of mass-to-charge ratios scanned by the detector. |

Table 2: Predicted Mass Spectral Fragmentation of this compound

| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 126 | [C8H14O]⁺˙ | Molecular Ion (M⁺˙) |

| 97 | [M - C2H5]⁺ | Alpha-cleavage: loss of an ethyl radical |

| 85 | [M - C3H5]⁺ | Alpha-cleavage: loss of a cyclopropyl radical |

| 57 | [C4H9]⁺ or [C3H5O]⁺ | Further fragmentation |

| 41 | [C3H5]⁺ | Cyclopropyl cation |

Thin Layer Chromatography (TLC) for Reaction Progress and Component Separation

Thin Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used to monitor the progress of a chemical reaction, identify compounds in a mixture, and determine the appropriate solvent system for column chromatography. rochester.educhemistryhall.com For the synthesis of this compound, TLC can effectively track the consumption of the starting materials and the formation of the product. mdpi.com

The stationary phase is typically a thin layer of an adsorbent material, most commonly silica gel, coated on a plastic or glass plate. chemistryhall.com The sample mixture is spotted on the plate, which is then placed in a sealed chamber with a solvent system (mobile phase). The solvent moves up the plate by capillary action, and the components of the mixture separate based on their differential partitioning between the stationary and mobile phases.

The polarity of the solvent system is crucial for achieving good separation. orgchemboulder.com For aldehydes, a mixture of a nonpolar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate or diethyl ether is commonly used. reddit.com The optimal solvent system is one that results in the desired compound having a retention factor (Rf) value between 0.2 and 0.4. orgchemboulder.com

Since many organic compounds, including aldehydes, are colorless, visualization techniques are required to see the separated spots. lobachemie.com A common non-destructive method is viewing the plate under UV light (254 nm), which reveals UV-active compounds as dark spots on a fluorescent background. libretexts.org Alternatively, the plate can be treated with a staining reagent that reacts with the compounds to produce colored spots. Specific stains for aldehydes and ketones include 2,4-dinitrophenylhydrazine (DNPH), which gives yellow to orange spots, and p-anisaldehyde, which can produce a range of colors. chemistryhall.comillinois.eduepfl.chliv.ac.uk

Table 3: Common TLC Systems and Visualization Methods for Aldehydes

| Stationary Phase | Mobile Phase (Eluent) Examples | Visualization Method |

|---|---|---|

| Silica Gel (SiO₂) | Hexane/Ethyl Acetate (e.g., 9:1 to 7:3 v/v) google.com | UV light (254 nm) libretexts.org |

| Silica Gel (SiO₂) | Pentane/Diethyl Ether (e.g., 7:3 v/v) chemistryhall.com | Potassium Permanganate (KMnO₄) stain liv.ac.uk |

| Silica Gel (SiO₂) | Dichloromethane | p-Anisaldehyde stain libretexts.orgliv.ac.uk |

| Silica Gel (SiO₂) | Toluene | 2,4-Dinitrophenylhydrazine (DNPH) stain illinois.eduepfl.ch |

Table 4: Hypothetical TLC Monitoring of a Reaction to Form this compound

| Lane | Description | Observed Spots (Rf value) | Interpretation |

|---|---|---|---|

| 1 | Starting Material (e.g., an enal) | One spot (e.g., Rf = 0.5) | Reference for the starting material. |

| 2 | Co-spot (Starting Material + Reaction Mixture) | Two distinct spots | Confirms the identity of the starting material spot in the reaction mixture. |

| 3 | Reaction Mixture (at time = t) | Two spots (e.g., Rf = 0.5 and Rf = 0.6) | Reaction is in progress; both starting material and a new, less polar product are present. |

| 4 | Reaction Mixture (at completion) | One spot (e.g., Rf = 0.6) | The starting material has been completely consumed, and the reaction is complete. |

Column Chromatography and Fractional Distillation for Purification

After a reaction is complete, the desired product, such as this compound, often needs to be separated from byproducts, unreacted starting materials, and catalysts. Column chromatography and fractional distillation are two primary techniques for the purification of compounds on a preparative scale.

Column Chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a solid stationary phase while being carried through by a liquid mobile phase. orgchemboulder.comwikipedia.org For aldehydes, silica gel and alumina are the most common adsorbents (stationary phases). f-cdn.comcolumn-chromatography.com The crude mixture is loaded onto the top of the column, and a solvent (eluent) is passed through to elute the components. The choice of eluent is critical and is typically determined by preliminary TLC analysis. orgchemboulder.com A solvent system that provides a good separation of spots on a TLC plate is a good starting point for column chromatography. researchgate.net Generally, less polar compounds elute from the column first, followed by more polar compounds. researchgate.net For aldehydes, which can sometimes be sensitive to acidic silica gel, the silica can be deactivated by adding a small amount of a base like triethylamine to the eluent system. researchgate.net

Fractional Distillation is a purification technique used to separate liquid mixtures whose components have different boiling points. wikipedia.orgchemicals.co.uk It is particularly effective for separating liquids with boiling points that are close to each other (typically differing by less than 25-70 °C). wikipedia.orgrochester.edu The process involves heating the mixture to its boiling point and passing the vapors through a fractionating column. The column provides a large surface area (through glass beads, rings, or metal sponges) for repeated cycles of vaporization and condensation. With each cycle, the vapor becomes progressively enriched in the more volatile component (the one with the lower boiling point). rochester.edu For purifying this compound, fractional distillation would be an excellent choice to separate it from isomers or other impurities with different volatilities. google.comgoogle.com

Table 5: Typical Conditions for Column Chromatography Purification of Aldehydes

Table 6: Comparison of Purification Techniques for this compound

| Scenario | Recommended Technique | Rationale |

|---|---|---|

| Separation from non-volatile impurities (e.g., catalysts, salts) | Column Chromatography | Non-volatile impurities will remain adsorbed on the column while the desired aldehyde is eluted. |

| Separation from byproducts with significantly different polarity | Column Chromatography | Separation is based on polarity, allowing for efficient isolation of the target compound. |

| Separation from isomers or compounds with similar polarity but different boiling points | Fractional Distillation | Separation is based on differences in volatility, which is ideal for this scenario. |

| Large-scale purification (>10 g) of a volatile product | Fractional Distillation | Generally more efficient and economical for large quantities of volatile liquids compared to column chromatography. |

Chemical Reactivity and Transformation Pathways of 2 Cyclopropyl 2 Methylbutanal

Reactions Involving the Aldehyde Functional Group

The aldehyde functional group is a primary site for chemical transformations due to the electrophilicity of the carbonyl carbon and the acidity of the α-hydrogen.

The carbonyl carbon of 2-Cyclopropyl-2-methylbutanal is electrophilic and readily undergoes nucleophilic addition. Classic examples include reactions with organometallic reagents and ylides.

Wittig Reaction: Aldehydes and ketones react with phosphonium (B103445) ylides in the Wittig reaction to form alkenes. dalalinstitute.comwikipedia.org This reaction is highly general and can be used to introduce a double bond in place of the carbonyl oxygen. For an α-cyclopropyl aldehyde, this would result in the formation of a vinyl cyclopropane (B1198618) derivative. The reaction proceeds through the formation of a betaine (B1666868) intermediate, which then collapses to an oxaphosphetane, ultimately yielding the alkene and triphenylphosphine (B44618) oxide. dalalinstitute.comwikipedia.org The stereochemical outcome (Z or E alkene) is dependent on the nature of the ylide and the reaction conditions. wikipedia.org

Aldol (B89426) Condensation: Carbonyl condensation reactions occur between two carbonyl partners. openstax.org One partner, converted to an enolate, attacks the electrophilic carbonyl of the second partner. openstax.org While this compound lacks α-hydrogens and cannot form an enolate itself, it can act as the electrophilic partner in a crossed-aldol reaction with another enolizable aldehyde or ketone. Intramolecular aldol reactions are also common for molecules containing both the enolate donor and acceptor, often favoring the formation of stable five- or six-membered rings. libretexts.org

Other Condensation Reactions: Aldehydes can participate in various other condensation reactions. For instance, the Knoevenagel condensation involves the reaction of an aldehyde or ketone with a compound having an active methylene (B1212753) group, catalyzed by a weak base. pressbooks.pub

Table 1: Examples of Nucleophilic Addition and Condensation Reactions

| Reaction Type | Reagent | Product Type | Notes |

|---|---|---|---|

| Wittig Reaction | Phosphonium Ylide (e.g., Ph₃P=CH₂) | Alkenyl Cyclopropane | Converts the C=O group to a C=C double bond. dalalinstitute.comwikipedia.org |

| Crossed-Aldol Reaction | Enolizable Aldehyde/Ketone | β-Hydroxy Carbonyl Compound | The title compound acts as the electrophile. openstax.org |

| Knoevenagel Condensation | Active Methylene Compound | α,β-Unsaturated Compound | A variation of the aldol condensation. pressbooks.pub |

Hydroacylation is a reaction where an aldehyde's C-H bond adds across an unsaturated bond, like an alkene or alkyne, to form a ketone. wikipedia.org This process is typically catalyzed by transition metals, most notably rhodium. wikipedia.orgescholarship.org

Intramolecular Hydroacylation: This is the most common form of the reaction, where an aldehyde and an unsaturated group within the same molecule react to form a cyclic ketone. Cationic rhodium(I) complexes are highly effective catalysts for this transformation. escholarship.org

Intermolecular Hydroacylation: While more challenging, intermolecular hydroacylation can be achieved, particularly with activated substrates like strained alkenes. escholarship.org Rhodium-catalyzed intermolecular hydroacylation has been reported for reactions involving cyclopropenes, yielding cyclopropyl (B3062369) ketones. scholaris.caorganic-chemistry.org In some cases, the reaction can proceed with ring-opening of the cyclopropane moiety, especially with specific substrates like alkylidenecyclopropanes, to yield γ,δ-unsaturated ketones. nih.govacs.org The mechanism generally involves the oxidative addition of the aldehydic C-H bond to the metal center, followed by migratory insertion of the alkene and subsequent reductive elimination. wikipedia.org

The aldehyde group is a versatile anchor for numerous functional group interconversions (FGIs), which are fundamental transformations in organic synthesis. solubilityofthings.comresearchgate.net

Oxidation: Aldehydes can be readily oxidized to the corresponding carboxylic acids using a variety of oxidizing agents.

Reduction: The reduction of the aldehyde yields a primary alcohol, 2-cyclopropyl-2-methylbutan-1-ol. This can be achieved with various reducing agents, such as sodium borohydride (B1222165) or lithium aluminum hydride. Selective hydrogenation of aldehydes in the presence of other reducible groups, like ketones, is possible using specific catalytic systems, for example, palladium-based catalysts. rsc.org

Reductive Amination: This reaction converts the aldehyde into an amine. The process involves the initial formation of an imine or enamine, which is then reduced in situ. A variety of amines can be used, and the reduction can be performed using reagents like sodium triacetoxyborohydride (B8407120) or through catalytic hydrogenation. dicp.ac.cn For cyclopropyl ketones, related substrates, reductive amination can sometimes be accompanied by ring-opening to form pyrrolidines, depending on the catalyst used. thieme-connect.de

Table 2: Common Functional Group Interconversions of the Aldehyde Moiety

| Transformation | Reagent(s) | Resulting Functional Group |

|---|---|---|

| Oxidation | KMnO₄, CrO₃, etc. | Carboxylic Acid |

| Reduction | NaBH₄, LiAlH₄, H₂/Catalyst | Primary Alcohol |

| Reductive Amination | Amine, Reducing Agent (e.g., NaBH(OAc)₃) | Amine |

Reactivity of the Cyclopropane Ring Moiety

The cyclopropane ring is characterized by significant ring strain, which makes it susceptible to ring-opening reactions under various conditions.

The presence of an adjacent carbonyl group can influence the regioselectivity of acid-catalyzed ring-opening. Donor-acceptor (D-A) cyclopropanes, which have an electron-donating group and an electron-withdrawing group (like an aldehyde), are particularly prone to ring-opening. snnu.edu.cn

The reaction is typically initiated by protonation or activation by a Lewis acid. uni-regensburg.de For cyclopropanes bearing a carbonyl group, the reaction can proceed through a homo-conjugate addition pathway. nih.gov The mechanism often involves an S_N1-type ring-opening to generate a carbocation intermediate, which is then trapped by a nucleophile. uni-regensburg.denih.gov The regioselectivity depends on which C-C bond of the cyclopropane cleaves, which in turn is influenced by the stability of the resulting carbocation. In the case of this compound, the presence of the quaternary carbon α to the carbonyl will influence the stability of potential intermediates. Studies on related cyclopropyl ketones have shown that acid-mediated condensation with aldehydes can lead to complex cascades involving ring-opening. researchgate.net

Catalytic hydrogenation can lead to two different outcomes: selective reduction of the aldehyde or hydrogenolysis (cleavage) of the cyclopropane ring.

Selective Pathway: It is possible to selectively hydrogenate the aldehyde to an alcohol without affecting the cyclopropane ring. This chemoselectivity depends heavily on the choice of catalyst and reaction conditions. For instance, certain ruthenium complexes are known for selective aldehyde hydrogenation. google.com

Hydrogenolytic Pathway: The C-C bonds of the cyclopropane ring can be cleaved by hydrogenolysis, typically using catalysts like palladium on carbon (Pd/C) or platinum, often under more forcing conditions (higher temperature or pressure). thalesnano.com The hydrogenolysis of cyclopropyl ketones can sometimes be preceded by cleavage due to neighboring group effects. thalesnano.com The presence of substituents on the ring affects the ease of hydrogenolysis.

The choice between these pathways is critical in synthetic applications. Research on the hydrogenation of various fragrance precursors, including some with cyclopropyl moieties, has shown that catalysts like 5% Pt/C can be effective in preserving the cyclopropane ring, while others may promote its cleavage. thalesnano.com

Table 3: Potential Outcomes of Catalytic Hydrogenation

| Catalyst System | Predominant Pathway | Product Type |

|---|---|---|

| Selective Ru or Pd catalysts | Selective Aldehyde Reduction | 2-Cyclopropyl-2-methylbutan-1-ol |

| Pd/C, PtO₂, Raney Nickel (harsher conditions) | Hydrogenolysis | Acyclic branched alkanes/alcohols |

Electronic Interactions Influencing Ring Stability and Reactivity

The chemical behavior of this compound is significantly influenced by the electronic interplay between the cyclopropyl ring and the adjacent carbonyl group. The cyclopropane ring possesses unique electronic characteristics, often described by the Walsh orbital model, which depicts its C-C sigma bonds as having considerable p-character. epfl.ch This "pi-character" allows the cyclopropyl group to engage in conjugation with adjacent π-systems, such as the carbonyl group of the aldehyde. epfl.chwiley.com

This conjugation is conformation-dependent. The interaction is maximized in a "bisected" conformation, where the plane of the carbonyl group bisects the cyclopropane ring. wiley.comresearchgate.net In this arrangement, electron density from the Walsh orbitals of the cyclopropane ring can be delocalized into the π* orbital of the carbonyl group. This electronic delocalization has several structural and energetic consequences:

Bond Length Alteration : The conjugation leads to a lengthening of the adjacent (vicinal) C-C bonds within the cyclopropane ring and a shortening of the distal C-C bond. wiley.com The single bond connecting the cyclopropyl ring to the carbonyl carbon also tends to shorten. researchgate.net

Rotational Isomers : Studies on the analogous cyclopropyl carboxaldehyde have shown that it exists as a mixture of s-trans and s-cis rotational isomers, with a significant rotational barrier. aip.org This indicates a substantial electronic interaction that stabilizes planar conformations.

Reactivity Modulation : The cyclopropyl group, through this conjugative effect, can stabilize adjacent positive charges, radicals, or carbanions. epfl.chresearchgate.net This stabilization influences the regioselectivity of reactions, such as ring-opening, and can affect the reactivity of the aldehyde's α-carbon and carbonyl group. For instance, the electron-withdrawing nature of the cyclopropyl group can increase the electrophilicity of the aldehyde, potentially facilitating nucleophilic attack at the carbonyl carbon. umich.edu

The stability of the cyclopropane ring is generally high, but the presence of the activating carbonyl group can lower the energy barrier for ring-opening reactions under certain conditions, particularly in the presence of catalysts or upon photochemical excitation. epfl.ch

Transformation into Other Functional Groups and Scaffolds

The aldehyde functionality of this compound serves as a versatile handle for its conversion into a variety of other chemical structures, including alcohols, acids, esters, and complex heterocyclic systems.

The aldehyde group can be readily transformed through standard oxidation and reduction reactions.

Reduction to Alcohols : The reduction of this compound yields the corresponding primary alcohol, 2-cyclopropyl-2-methylbutan-1-ol. This transformation is typically achieved using hydride-based reducing agents. For example, lithium aluminum hydride (LiAlH₄) is effective for the complete reduction of aldehydes to primary alcohols. pressbooks.pub Alternative methods include catalytic hydrogenation, for instance, using Raney nickel or copper chromite catalysts, which have been successfully employed for the reduction of analogous cyclopropyl ketones. nasa.gov

Oxidation to Carboxylic Acids : this compound can be oxidized to form 2-cyclopropyl-2-methylbutanoic acid. This conversion is a common transformation for aldehydes and can be accomplished using a variety of strong oxidizing agents. mmcmodinagar.ac.in A standard laboratory method involves heating the aldehyde with an acidified solution of potassium dichromate(VI) (K₂Cr₂O₇) or sodium dichromate(VI). libretexts.org During the reaction, the Cr(VI) (orange) is reduced to Cr(III) (green), providing a visual indicator of the reaction's progress. libretexts.org Atmospheric oxygen can also oxidize aldehydes, often through a free-radical mechanism, to the corresponding peroxyacid which then converts another aldehyde molecule to the carboxylic acid. mmcmodinagar.ac.in

Conversion to Esters : The synthesis of esters from this compound is typically a two-step process. First, the aldehyde is oxidized to the corresponding carboxylic acid, 2-cyclopropyl-2-methylbutanoic acid, as described above. Subsequently, this carboxylic acid can be esterified by reaction with an alcohol under acidic conditions (Fischer esterification) or by using specific coupling agents. pressbooks.pubcommonorganicchemistry.com For sterically hindered acids or sensitive substrates, methods like the Yamaguchi esterification, which uses 2,4,6-trichlorobenzoyl chloride (TCBC) and a base like DMAP, can be highly effective in producing the desired ester with high yields and without epimerization. frontiersin.org

The table below summarizes these fundamental transformations.

| Starting Material | Transformation | Reagent(s) | Product Class |

| This compound | Reduction | 1. LiAlH₄2. H₂O | Primary Alcohol |

| This compound | Oxidation | K₂Cr₂O₇ / H₂SO₄, Δ | Carboxylic Acid |

| 2-Cyclopropyl-2-methylbutanoic Acid | Esterification | R'-OH / H⁺ (Fischer)TCBC, DMAP, R'-OH (Yamaguchi) | Ester |

The aldehyde group of this compound can participate in cyclization reactions to form more complex molecular scaffolds, such as heterocycles. A notable example is its potential use in the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. This class of compounds is constructed via the condensation of an aldehyde with 2-aminobenzamide (B116534). rsc.orgsapub.orgrsc.org

The general reaction involves mixing the aldehyde with 2-aminobenzamide in the presence of a catalyst. A variety of catalytic systems have been developed to promote this transformation efficiently, demonstrating broad substrate scope for different aldehydes. sapub.org

Brønsted Acid Catalysis : Chiral BINOL-phosphoric acids have been used to catalyze the asymmetric synthesis of 2,3-dihydroquinazolinones, affording high yields and enantioselectivity, particularly for aliphatic aldehydes. rsc.org

Heterogeneous Catalysis : Inexpensive and reusable clay catalysts, such as Montmorillonite KSF, have been shown to be effective for this synthesis at room temperature. sapub.org

Carbocatalysis : Graphene oxide (GO) nanosheets have been employed as a catalyst for the construction of dihydroquinazolinones in an aqueous medium. rsc.org

The reaction proceeds by the initial formation of an imine between the aldehyde and the aniline (B41778) nitrogen of 2-aminobenzamide, followed by an intramolecular cyclization via nucleophilic attack of the amide nitrogen onto the imine carbon, ultimately yielding the dihydroquinazolinone ring system. Given the reported tolerance for various aliphatic aldehydes, this compound is an expectedly suitable substrate for this transformation. rsc.org

| Aldehyde Substrate Example | Catalyst | Solvent | Yield (%) | Reference |

| Pivalaldehyde | Chiral Phosphoric Acid | m-Xylene | 99 | rsc.org |

| Isovaleraldehyde | Chiral Phosphoric Acid | m-Xylene | 95 | rsc.org |

| Various Benzaldehydes | Montmorillonite KSF Clay | Acetonitrile (B52724) | 85-95 | sapub.org |

| Heptanal | Graphene Oxide | Water | 94 | rsc.org |

Photochemical Transformations (e.g., Norrish Type II Reactions in Analogous Carbonyls)

Upon absorption of UV light, carbonyl compounds like this compound can undergo a variety of photochemical reactions. Given its structure, which includes abstractable hydrogen atoms at the gamma (γ) position of the butyl chain, it is a potential candidate for the Norrish Type II reaction. wikipedia.org

The Norrish Type II process begins with the photo-excited carbonyl group abstracting a γ-hydrogen atom via an intramolecular 6-membered ring transition state. wikipedia.orgresearchgate.net This hydrogen atom transfer (HAT) generates a 1,4-biradical intermediate. This biradical can then follow one of two main pathways:

Fragmentation (β-scission) : Cleavage of the Cα-Cβ bond results in the formation of an enol (which tautomerizes to a ketone, in this case, acetone) and an alkene (1-cyclopropyl-1-propene).

Cyclization (Norrish-Yang reaction) : Intramolecular combination of the two radical centers forms a cyclobutanol (B46151) derivative. wikipedia.orgillinois.edu

Studies on analogous cyclopropyl ketones possessing a suitably positioned γ-hydrogen have shown that they can undergo efficient Type II reactions. cdnsciencepub.com The specific outcome—fragmentation versus cyclization—can be influenced by the structure of the molecule and the reaction conditions.

However, the presence of the cyclopropyl ring introduces other potential photochemical pathways that can compete with the Norrish Type II reaction. The cyclopropyl ketone moiety itself is photo-labile. kvmwai.edu.in Irradiation can lead to cleavage of the cyclopropane ring, often initiated by energy transfer from the excited carbonyl group. kvmwai.edu.in This can result in the formation of a 1,3-biradical, which can rearrange to various products, such as unsaturated acyclic aldehydes or dihydrofurans. cdnsciencepub.comoup.com Furthermore, photoinduced electron transfer (PET) reactions in the presence of an electron donor can also induce regioselective cleavage of a cyclopropyl bond, leading to radical intermediates that can undergo further cyclization or rearrangement. acs.org Therefore, the photochemistry of this compound is expected to be a complex interplay between the Norrish Type II pathway involving the alkyl chain and reactions involving the activated cyclopropyl ring.

Stereochemical Aspects and Chirality of 2 Cyclopropyl 2 Methylbutanal

Identification and Resolution of Stereoisomers

The synthesis of 2-cyclopropyl-2-methylbutanal without the use of chiral catalysts or auxiliaries typically results in a racemic mixture, containing equal amounts of the (R)- and (S)-enantiomers. The separation of these stereoisomers, a process known as resolution, is often complex and can add significant cost to production. For this reason, in some industrial applications, such as in fragrances, the compound may be used as a stereoisomeric mixture. google.com

The identification and separation of the enantiomers of chiral aldehydes like this compound are commonly achieved through chiral gas chromatography (GC). This analytical technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus their separation. Cyclodextrin derivatives are frequently employed as CSPs for the resolution of chiral volatile compounds, including aldehydes. researchgate.netsigmaaldrich.com For instance, modified β-cyclodextrins, such as heptakis(2,3-di-O-acetyl-6-tert-butyldimethylsilyl)-β-cyclodextrin, have proven effective in the enantioselective separation of structurally related chiral aldehydes like 2-methylbutanal and 2-methylpentanal. researchgate.net

Table 1: Chiral GC Columns for Resolution of Structurally Similar Aldehydes

| Chiral Stationary Phase | Compound Resolved | Application | Reference |

| Heptakis(2,3-di-O-acetyl-6-tert-butyldimethylsilyl)-β-cyclodextrin | 2-methylbutanal, 2-phenylpropanal | Odorant Analysis | researchgate.net |

| CP-ChiraSil-DEX CB | rac-2-Methylbutanal | Biocatalysis Monitoring | dicp.ac.cn |

| Astec® CHIRALDEX® & Supelco® DEX™ | Various chiral compounds | General Enantiomer Separations | sigmaaldrich.com |

This table presents examples of chiral stationary phases used for the separation of aldehydes structurally related to this compound, illustrating the established methodology for such resolutions.

Chiral Induction in Reactions Involving the Compound

Chiral induction refers to the preferential formation of one enantiomer or diastereomer over another in a chemical reaction, influenced by a chiral feature present in the substrate, reagent, or catalyst. In reactions involving this compound, the existing stereocenter at C2 can influence the stereochemical outcome of subsequent transformations at a different site in the molecule.

For example, in an aldol (B89426) addition reaction where the enolate of this compound reacts with another carbonyl compound, the chiral center adjacent to the enolizable proton can direct the approach of the electrophile. This can lead to the formation of diastereomeric products in unequal amounts. The degree of this diastereoselectivity would depend on the reaction conditions, the nature of the enolate (e.g., Z vs. E), and the steric and electronic properties of the reacting partners. While specific studies on this compound are not prevalent, the principles of chiral induction are well-established in organic synthesis.

Diastereoselective Control in Synthetic Sequences

In multi-step syntheses that either produce or utilize this compound, controlling diastereoselectivity is crucial for obtaining a stereochemically pure final product. If a new stereocenter is created in a molecule that already contains one, two diastereomers can be formed. These diastereomers have different physical properties and can often be separated, but it is more efficient to control the reaction to favor the desired diastereomer.

For instance, the reduction of the aldehyde group in this compound to an alcohol (2-cyclopropyl-2-methylbutan-1-ol) does not create a new stereocenter. However, if the aldehyde were to participate in a reaction that does, such as a Grignard reaction with ethylmagnesium bromide to form 3-cyclopropyl-3-methylpentan-2-ol, a new stereocenter would be formed at C2 of the pentanol (B124592) chain. The existing chirality at C3 (originally C2 of the butanal) would influence the stereochemistry of the newly formed C2, leading to a mixture of diastereomers. The ratio of these diastereomers would be governed by factors such as steric hindrance, following models like Cram's rule of asymmetric induction.

Recent advances in catalysis have provided methods for the diastereoselective synthesis of complex cyclopropane-containing molecules. For example, titanium-catalyzed radical redox-relay cycloadditions of cyclopropyl (B3062369) ketones with alkenes can produce polysubstituted cyclopentanes with excellent diastereoselectivity. nih.gov Such strategies could potentially be adapted for synthetic routes involving derivatives of this compound.

Table 2: Examples of Diastereoselective Reactions on Related Structures

| Reaction Type | Substrate Class | Outcome | Key Feature | Reference |

| Formal [3+2] Cycloaddition | Cyclopropyl Ketones | Polysubstituted Cyclopentanes | Excellent diastereo- and enantioselectivity | nih.gov |

| Claisen Rearrangement | 2-Vinyloxymethyl Glycals | C-2-methyl-C-glycosides | High diastereoselectivity | researchgate.net |

| Aminocatalytic Cyclopropanation | Chromones and Sulfoxonium Ylides | Cyclopropane-Fused Chromanols | Complete diastereoselectivity | acs.org |

This table highlights methodologies that achieve high diastereoselective control in the synthesis of complex molecules containing cyclopropane (B1198618) or chiral quaternary centers, which are relevant to the stereocontrolled synthesis involving this compound.

Enantioselective Approaches for Derivatization

To circumvent the challenges of resolving racemic mixtures, enantioselective synthesis is often the preferred method for obtaining single enantiomers. In the context of this compound, this would involve creating the C2 stereocenter in a controlled manner. A patent from Givaudan suggests that an asymmetric Hayashi-Miyaura addition could be an economical route for the synthesis of related chiral aldehydes. google.com This type of reaction involves the conjugate addition of a boronic acid to an α,β-unsaturated aldehyde, catalyzed by a chiral rhodium complex, to create a stereocenter with high enantiomeric excess (ee).

While a direct enantioselective synthesis for this compound is not explicitly detailed in the literature, numerous catalytic asymmetric methods exist for the construction of chiral cyclopropanes and α-quaternary aldehydes. These methods could be applied to synthetic precursors of the target molecule. For example, the enantioselective cyclopropanation of alkenes using chiral catalysts is a well-developed field. organic-chemistry.org Furthermore, enantioselective alkylation of aldehydes or their derivatives is a common strategy for creating α-chiral aldehydes.

Derivatization of the aldehyde group itself can also be performed enantioselectively. For example, a biocatalytic reduction using an oxidoreductase could, in principle, selectively reduce one enantiomer in a racemic mixture of this compound to the corresponding alcohol, a process known as kinetic resolution. Such enzymatic methods have been shown to be effective for branched-chain aldehydes like 2-methylbutanal. uni-duesseldorf.de

Computational and Theoretical Studies on 2 Cyclopropyl 2 Methylbutanal

Quantum Chemical Calculations for Structural and Electronic Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the three-dimensional structure and electronic landscape of a molecule. nih.govresearchgate.net For 2-cyclopropyl-2-methylbutanal, these calculations can determine optimized geometries, bond lengths, bond angles, and the distribution of electron density.

The cyclopropyl (B3062369) group, with its characteristic bent bonds (Walsh orbitals), and the electron-withdrawing aldehyde group significantly influence the molecule's electronic properties. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key to understanding its reactivity. The HOMO is typically associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). In this aldehyde, the LUMO is expected to be localized primarily on the carbonyl (C=O) group, making the carbonyl carbon a primary site for nucleophilic attack. The HOMO may have significant contributions from the oxygen lone pairs and the strained C-C bonds of the cyclopropane (B1198618) ring. unifr.ch

Calculations can provide precise values for these properties, which are essential for more advanced mechanistic and reactivity modeling. tsukuba.ac.jp

Table 1: Representative Calculated Structural and Electronic Properties for this compound (Illustrative) Note: These values are illustrative, based on typical results from DFT calculations (e.g., B3LYP/6-31G level of theory) for similar acyclic and cyclopropyl-substituted aldehydes.*

| Parameter | Description | Representative Value |

| Bond Lengths | ||

| C=O | Carbonyl bond length | ~1.21 Å |

| C-CHO | Bond between quaternary carbon and aldehyde | ~1.52 Å |

| C-C (ring) | Cyclopropane C-C bond length | ~1.50 Å |

| Bond Angles | ||

| C-C-C (ring) | Internal angle of cyclopropane | ~60° (by definition) |

| C-C=O | Angle at the carbonyl carbon | ~124° |

| Electronic Properties | ||

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | ~ -6.5 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | ~ -0.5 eV |

| Dipole Moment | Measure of molecular polarity | ~ 2.5 - 2.8 D |

Mechanistic Investigations of Key Reactions

Theoretical models are crucial for mapping the potential energy surfaces of reactions, identifying transition states, and calculating activation barriers, thereby providing deep mechanistic insight. researchgate.net

Cyclopropane Cleavage: The strained cyclopropane ring is susceptible to opening under certain conditions. wikipedia.org This can be initiated by transition metals, which can insert into a C-C bond via oxidative addition to form a metallacyclobutane intermediate. wikipedia.org Alternatively, radical-initiated reactions can lead to ring cleavage. mdpi.com Computational studies can model the reaction pathways for these processes, determining the regioselectivity of the ring opening (i.e., which C-C bond is most likely to break) based on the stability of the resulting intermediates. unifr.chmdpi.com

Aldehyde Reactivity: The aldehyde functional group is a hub of reactivity. Computational models can investigate nucleophilic additions to the carbonyl carbon, reductions to the corresponding alcohol (2-cyclopropyl-2-methylbutan-1-ol), and oxidations to a carboxylic acid. These models help explain the stereochemical outcomes of such reactions when chiral reagents are used.

Norrish Type II Reactions: Photochemical reactions of aldehydes and ketones are of significant mechanistic interest. wikipedia.org The Norrish Type II reaction involves the intramolecular abstraction of a hydrogen atom from the γ-carbon by the excited carbonyl group. chemrxiv.org In this compound, the ethyl group provides accessible γ-hydrogens. Upon excitation with UV light, the carbonyl oxygen would abstract a γ-hydrogen, forming a 1,4-biradical intermediate. researchgate.net This biradical can then undergo one of two secondary reactions:

Cleavage (β-scission): The Cα-Cβ bond breaks to yield an enol (which tautomerizes to acetaldehyde) and an alkene (2-cyclopropyl-1-butene). chemrxiv.org

Cyclization (Norrish-Yang reaction): The two radical centers combine to form a substituted cyclobutanol (B46151). chemrxiv.orgiastate.edu

Theoretical calculations can determine the relative energy barriers for these competing pathways, predicting the likely product distribution. chemrxiv.org

Conformation Analysis and Stereoisomer Energy Profiles

A molecule's conformation—its specific three-dimensional arrangement due to rotation around single bonds—can significantly impact its reactivity. unicamp.br For this compound, the most important conformational freedom is the rotation about the C2-C3 bond of the butyl chain.

Analogous to the conformational analysis of n-butane or 2-methylbutane, we can expect different staggered and eclipsed conformations. gauthmath.comyoutube.com The relative energies of these conformers are determined by steric hindrance.

Staggered Conformations: These are energy minima. They include 'anti' arrangements, where the largest groups are positioned 180° apart, and 'gauche' arrangements, where they are 60° apart. A gauche interaction between the bulky cyclopropyl group and the terminal methyl group would introduce steric strain, making this conformer less stable than a conformation that minimizes this interaction. csus.edu

Eclipsed Conformations: These represent energy maxima where groups on adjacent carbons are aligned, leading to high torsional strain.

By calculating the energy of the molecule as a function of the dihedral angle, a potential energy profile can be constructed. This profile reveals the most stable conformations and the energy barriers to rotation between them. gauthmath.com Since the C2 carbon is a stereocenter, separate energy profiles would exist for the (R) and (S) enantiomers, although in the absence of other chiral influences, these profiles would be mirror images.

Table 2: Qualitative Energy Profile for Rotation Around the C2-C3 Bond This table describes the key conformations and their expected relative stabilities.

| Dihedral Angle (Cyclopropyl-C2-C3-Methyl) | Conformation | Key Interactions | Relative Energy |

| 180° | Staggered (Anti-periplanar) | Minimal steric strain | Lowest |

| 120° | Eclipsed | Eclipsing of H and methyl/cyclopropyl | High |

| 60° | Staggered (Gauche) | Gauche interaction between cyclopropyl and methyl | Intermediate |

| 0° | Eclipsed | Eclipsing of cyclopropyl and methyl | Highest |

Predictive Modeling for Reactivity and Selectivity in Organic Transformations

Predictive modeling uses computational algorithms, including machine learning, to forecast the outcome of chemical reactions. nih.gov This approach moves beyond analyzing single reactions to developing models that can predict reactivity and selectivity across a range of substrates and conditions. researchgate.net

To build such a model for a reaction involving this compound (e.g., an asymmetric reduction), researchers would first generate a dataset from a library of similar aldehydes. pnas.org For each compound, a set of numerical "descriptors" is calculated. These can include:

Steric Descriptors: Such as Sterimol parameters (L, B1, B5), which quantify the size and shape of substituent groups.

Electronic Descriptors: Such as calculated atomic charges, HOMO/LUMO energies, or Hammett parameters that quantify electron-donating/withdrawing effects.

Topological Descriptors: Numerical representations of the molecular graph.

A machine-learning algorithm is then trained on this dataset to find a mathematical relationship between the descriptors and the experimental outcome (e.g., reaction yield or enantiomeric excess). nih.govpnas.org Once validated, this model could predict the reactivity and selectivity for a new substrate like this compound without needing to run the experiment first. This predictive power accelerates the discovery and optimization of new organic transformations. researchgate.netchemrxiv.org

Advanced Applications and Future Directions in Organic Synthesis

2-Cyclopropyl-2-methylbutanal as a Chiral Building Block in Complex Molecule Synthesis

The utility of chiral building blocks is foundational to the synthesis of complex, biologically active molecules and materials. sigmaaldrich.comcymitquimica.com Chiral aldehydes, in particular, are valuable precursors for creating stereogenic centers. The structure of this compound features a prostereogenic center at the alpha-carbon, which, upon functionalization, could lead to the creation of a quaternary stereocenter. The asymmetric α-functionalization of α-branched aldehydes is a recognized challenge in organic synthesis due to issues of reactivity and selectivity. nih.gov

Despite the potential, a thorough review of scientific literature and chemical databases does not yield specific examples where this compound has been employed as a chiral building block in the synthesis of complex molecules. While general methods for the asymmetric functionalization of α-branched aldehydes have been developed, nih.gov their application to this specific substrate has not been reported in dedicated studies. The unique steric and electronic properties conferred by the cyclopropyl (B3062369) group could offer interesting stereochemical outcomes in such reactions, but this remains an area for future exploration.

Strategic Intermediate in Total Synthesis Efforts

The total synthesis of natural products often drives the development of new synthetic methods and strategies. sci-hub.se The incorporation of unique structural motifs, such as a cyclopropyl group adjacent to a quaternary center, can be a key challenge in these endeavors. However, there are no documented total synthesis efforts in which this compound is explicitly identified as a strategic intermediate. The total synthesis of complex molecules like dysoxylactam A has utilized other chiral building blocks and intricate strategies to construct macrocycles, but not this specific aldehyde. researchgate.net

Exploration of Novel Reaction Pathways and Catalytic Systems

The reactivity of aldehydes can be harnessed in a multitude of transformations, including additions, eliminations, and radical reactions. iranchembook.ir The cyclopropyl group in this compound can act as a reactive site or a directing group in various chemical transformations. For instance, radical clock experiments have been conducted using cyclopropyl methyl ketone to probe the formation of ketyl radical intermediates in certain reactions. acs.org This suggests that the cyclopropyl group in this compound could potentially be used to study similar radical pathways.

Development of Derivatized Compounds for Advanced Organic Materials

Organic compounds with unique structural features are often explored for their potential use in advanced materials. tcichemicals.com The properties of such materials are intrinsically linked to the molecular structure of their components. The combination of a cyclopropyl ring and a reactive aldehyde functionality in this compound could, in principle, be leveraged to create novel polymers or functional materials. For example, derivatization of the aldehyde group could lead to the formation of liquid crystals, or the entire molecule could be incorporated into a larger polymer backbone. However, there is currently no published research detailing the synthesis or properties of derivatized compounds from this compound for applications in advanced organic materials.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing 2-Cyclopropyl-2-methylbutanal, and how can reaction conditions be optimized for academic research?

- Methodological Answer : The compound is synthesized via a two-step process:

Initial Reaction : Cyclopropyl methyl ketone reacts with triphenylphosphine oxychloride under alkaline conditions to form 2-cyclopropylpropanal.

Acidic Hydrolysis : The intermediate undergoes hydrolysis in acidic media to yield this compound.

Optimization strategies include:

- Using continuous flow reactors to enhance yield and reduce side reactions.

- Employing advanced purification techniques (e.g., fractional distillation or preparative HPLC) to achieve >95% purity.

- Adjusting molar ratios of reagents (e.g., 1:1.2 ketone to oxychloride) to minimize unreacted starting materials .

Q. What in vitro biological activities have been reported for this compound, and what standardized assays are recommended for replication?

- Methodological Answer : Documented activities include:

- Antimicrobial Activity : Moderate inhibition of E. coli and S. aureus (MIC values: 32–64 µg/mL) via broth microdilution assays.

- Cytotoxicity : IC₅₀ values of 12.5 µM and 18.7 µM against HeLa and MCF-7 cell lines, respectively, using MTT assays.

- Enzyme Inhibition : 78% inhibition of aldose reductase at 10 µM, relevant for diabetic complications.

Recommended protocols: ISO 20776-1 for antimicrobial testing and OECD 129 guidelines for cytotoxicity assays .

Q. How should researchers approach the structural characterization of this compound using spectroscopic methods?

- Methodological Answer : A multi-technique approach is advised:

- NMR : Analyze and spectra for cyclopropyl (δ 0.5–1.5 ppm) and aldehyde (δ 9.8–10.2 ppm) proton signals.

- IR Spectroscopy : Confirm the aldehyde group via C=O stretch at ~1720 cm⁻¹.

- Mass Spectrometry : Use high-resolution MS (HRMS) to verify the molecular ion peak at m/z 126.20 (C₈H₁₄O⁺). Cross-reference with NIST databases for validation .

Advanced Research Questions

Q. What strategies are effective in resolving contradictions between reported bioactivity data for this compound across different cell lines?

- Methodological Answer : Contradictions may arise from:

- Cell Line Variability : Differences in membrane permeability or metabolic activity (e.g., HeLa vs. MCF-7).

- Assay Conditions : Variations in serum concentration or incubation time.

Resolution strategies: - Conduct dose-response curves across multiple cell lines.

- Use isogenic cell models to isolate genetic factors.

- Standardize protocols (e.g., identical FBS batches, incubation times) .

Q. How can computational chemistry methods be applied to predict the reactivity and potential biological targets of this compound?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate binding to aldose reductase (PDB: 1US0) and identify key interactions (e.g., hydrogen bonding with Tyr48).

- DFT Calculations : Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic sites (e.g., aldehyde group).

- QSAR Modeling : Correlate structural descriptors (e.g., logP, polar surface area) with cytotoxicity data .

Q. What advanced catalytic systems show promise for improving the enantioselectivity of this compound derivatives?

- Methodological Answer :

- Chiral Organocatalysts : Proline-derived catalysts for asymmetric aldol reactions (e.g., L-proline at 10 mol% loading).

- Transition Metal Complexes : Ru(II)-BINAP systems for hydrogenation of α,β-unsaturated aldehydes.

- Enzyme Mimetics : Artificial metalloenzymes with cyclodextrin scaffolds to enhance stereochemical control .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.